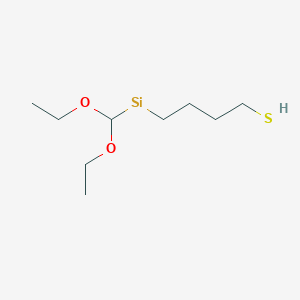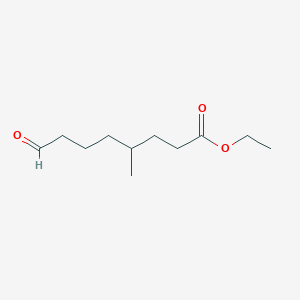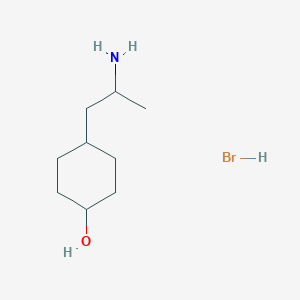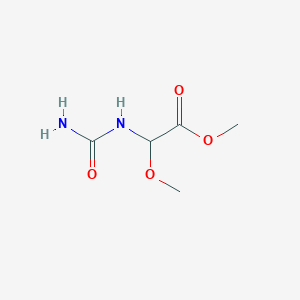
Ethyl(dimethyl)silyl 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(dimethyl)silyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C8H16O2Si It is an organosilicon compound that features a silyl group attached to an ester
准备方法
Synthetic Routes and Reaction Conditions
Ethyl(dimethyl)silyl 2-methylprop-2-enoate can be synthesized through a variety of methods. One common approach involves the reaction of methallylsilanes with sulfur dioxide (SO2) in the presence of a catalyst such as (CuOTf)2 ⋅C6H6 at 50°C . This method is particularly useful for preparing silyl 2-methylprop-2-ene-1-sulfinates, which can then be converted into the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle volatile byproducts and to maintain the necessary reaction temperatures and pressures.
化学反应分析
Types of Reactions
Ethyl(dimethyl)silyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Ethyl(dimethyl)silyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of silyl-protected intermediates.
Biology: The compound is explored for its potential in modifying biomolecules for enhanced stability and functionality.
Medicine: Research is ongoing into its use in drug delivery systems, particularly for controlled release formulations.
Industry: It is used in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.
作用机制
The mechanism by which ethyl(dimethyl)silyl 2-methylprop-2-enoate exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of specific molecular structures, and enhance the overall reactivity of the compound. The pathways involved often include nucleophilic attack on the silicon atom, leading to the formation of new bonds and the release of the silyl group.
相似化合物的比较
Similar Compounds
- Trimethylsilyl 2-methylprop-2-enoate
- Triethylsilyl 2-methylprop-2-enoate
- Tert-butyldimethylsilyl 2-methylprop-2-enoate
Uniqueness
Ethyl(dimethyl)silyl 2-methylprop-2-enoate is unique due to its specific combination of the ethyl and dimethylsilyl groups, which confer distinct reactivity and stability compared to other silyl esters. This uniqueness makes it particularly valuable in applications requiring precise control over reactivity and stability.
属性
CAS 编号 |
63696-04-8 |
|---|---|
分子式 |
C8H16O2Si |
分子量 |
172.30 g/mol |
IUPAC 名称 |
[ethyl(dimethyl)silyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H16O2Si/c1-6-11(4,5)10-8(9)7(2)3/h2,6H2,1,3-5H3 |
InChI 键 |
BUHWJGQORVVXDZ-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](C)(C)OC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


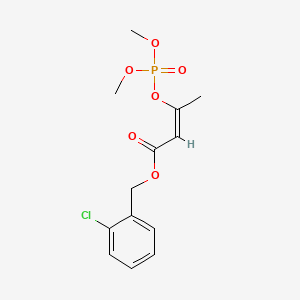

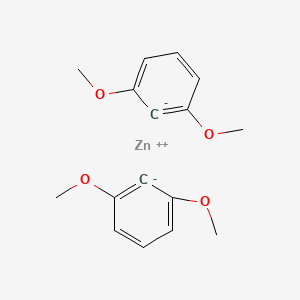
![2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14507138.png)
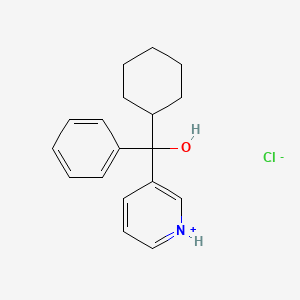
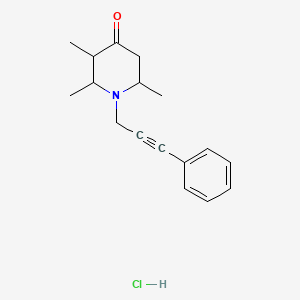
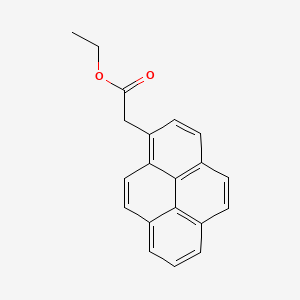

![4-Amino-3-[(E)-(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14507163.png)
